molecular formula C23H18N2O2 B8580014 (9H-Fluoren-9-YL)methyl 5-amino-1H-indole-1-carboxylate CAS No. 821791-62-2

(9H-Fluoren-9-YL)methyl 5-amino-1H-indole-1-carboxylate

Cat. No. B8580014
CAS No.: 821791-62-2
M. Wt: 354.4 g/mol
InChI Key: TZSAYCYLXSFFPP-UHFFFAOYSA-N
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Patent
US07273877B2

Procedure details

A solution of 5-nitro-indole-1-carboxylic acid 9H-fluoren-9-ylmethyl ester (4.16 g, 0.0108 mol) in 100 ml of tetrahydrofuran was treated with 1.0 g of sponge nickel catalyst (Activated Metals & Chemicals Co. A-7000, water wet) and hydrogenated in a Parr shaker hydrogenation apparatus (52 to 18 psig, room temperature). After 20 h, the resulting slurry was filtered and the filtrate was returned. Solvent was removed in vacuo to afford a brown oil (4.05 g, 106.6% y). NMR (CDCl3) δ 8.03 (br s, 1H), 7.78 (m, 3H), 7.63 (m,3H), 7.51 (d, J=3.2 Hz, 1H), 7.42 (m, 3H), 7.34 (m, 3H), 7.18 (d, J=8.3 Hz, 1H), 6.49 (d, J=2.3 Hz, 1H), 6.82 (d, J=2.0), 6.66 (dd, J=8.5, 2.2 Hz, 1H), 6.45 (d, J=3.7 Hz, 1H), 6.38 (m, 1H), 4.78 (br s, 2H), 4.43 (t, J=6.3 Hz, 1H), 4.12 (t, J=6.1 HZ, 1H), 4.03 (d, J=0.49 Hz, 2H), 3.76 (t, J=2.4 Hz, 1H), 1.85 (m, 1H). MS 355 [M+H].
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[CH:12]([CH2:14][O:15][C:16]([N:18]3[C:26]4[C:21](=[CH:22][C:23]([N+:27]([O-])=O)=[CH:24][CH:25]=4)[CH:20]=[CH:19]3)=[O:17])[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1>O1CCCC1.[Ni]>[CH:10]1[C:11]2[CH:12]([CH2:14][O:15][C:16]([N:18]3[C:26]4[C:21](=[CH:22][C:23]([NH2:27])=[CH:24][CH:25]=4)[CH:20]=[CH:19]3)=[O:17])[C:13]3[C:5](=[CH:4][CH:3]=[CH:2][CH:1]=3)[C:6]=2[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
4.16 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)N1C=CC2=CC(=CC=C12)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
1 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting slurry was filtered
CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a brown oil (4.05 g, 106.6% y)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)N1C=CC2=CC(=CC=C12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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